Cas no 1233-90-5 (Benzenamine,4-[[(4-bromophenyl)imino]methyl]-N-(2-chloroethyl)-N-(2-fluoroethyl)-)
![Benzenamine,4-[[(4-bromophenyl)imino]methyl]-N-(2-chloroethyl)-N-(2-fluoroethyl)- structure](https://pt.kuujia.com/scimg/cas/1233-90-5x500.png)
1233-90-5 structure
Nome do Produto:Benzenamine,4-[[(4-bromophenyl)imino]methyl]-N-(2-chloroethyl)-N-(2-fluoroethyl)-
Benzenamine,4-[[(4-bromophenyl)imino]methyl]-N-(2-chloroethyl)-N-(2-fluoroethyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenamine,4-[[(4-bromophenyl)imino]methyl]-N-(2-chloroethyl)-N-(2-fluoroethyl)-
- 4-[(4-bromophenyl)iminomethyl]-N-(2-chloroethyl)-N-(2-fluoroethyl)aniline
- 4-(4-Brom-phenylimino-methyl)-N-(2-fluor-aethyl)-N-(2-chlor-aethyl)-anilin
- 4-{(e)-[(4-bromophenyl)imino]methyl}-n-(2-chloroethyl)-n-(2-fluoroethyl)aniline
- 4-< 4-Brom-phenylimino-methyl> -N-< 2-fluor-aethyl> -N-< 2-chlor-aethyl>
- 4-Bromo-N'-(2-chloroethyl)-N'-(2-fluoroethyl)-N,4'-methylidynedi-aniline
- AC1L3WRL
- AC1Q26TJ
- Aniline, 4-bromo-N'-(2-chloroethyl)-N'-(2-fluoroethyl)-N,4'-methylidynedi-
- BRN 2817469
- NSC80831
- NSC-80831
- NSC 80831
- p-Toluidine, alpha-((p-bromophenyl)imino)-N-(2-chloroethyl)-N-(2-fluoroethyl)-
- 1233-90-5
- NCIOpen2_009133
-
- Inchi: InChI=1S/C17H17BrClFN2/c18-15-3-5-16(6-4-15)21-13-14-1-7-17(8-2-14)22(11-9-19)12-10-20/h1-8,13H,9-12H2/b21-13+
- Chave InChI: IZTDVWPJTVBVGE-FYJGNVAPSA-N
- SMILES: BrC1C=CC(/N=C/C2C=CC(N(CCCl)CCF)=CC=2)=CC=1
Propriedades Computadas
- Massa Exacta: 382.02500
- Massa monoisotópica: 382.024767
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 7
- Complexidade: 327
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 15.6
- XLogP3: 5
Propriedades Experimentais
- Densidade: 1.32
- Ponto de ebulição: 490.8°Cat760mmHg
- Ponto de Flash: 250.7°C
- Índice de Refracção: 1.568
- PSA: 15.60000
- LogP: 5.21440
Benzenamine,4-[[(4-bromophenyl)imino]methyl]-N-(2-chloroethyl)-N-(2-fluoroethyl)- Literatura Relacionada
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
1233-90-5 (Benzenamine,4-[[(4-bromophenyl)imino]methyl]-N-(2-chloroethyl)-N-(2-fluoroethyl)-) Produtos relacionados
- 2034262-88-7(N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-3-(trifluoromethoxy)benzamide)
- 2034349-04-5(2-(2-methylphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide)
- 501003-84-5(Carbamic acid, [2-[[(cyclohexylamino)carbonyl]amino]ethyl]-,1,1-dimethylethyl ester)
- 1226903-53-2(5-amino-2-(benzyloxy)-4-methylbenzonitrile)
- 1805395-44-1(Ethyl 3-amino-5-cyanopyridine-2-acetate)
- 1803856-91-8(Ethyl 6-iodo-4-(trifluoromethyl)picolinate)
- 18465-11-7(4-Methylbenzenecarboximidamide)
- 1445758-58-6(2-cyano-3-(5-cyanofuran-2-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]prop-2-enamide)
- 89852-47-1(diethyl-1,2,4-triazin-3-amine)
- 1289387-69-4((2,5-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride)
Fornecedores recomendados
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
